1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a chloroethenyl substituent
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics. Another approach involves the use of transition metal-catalyzed reactions, such as the [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.
2H-Indazoles: Nitrogen-containing heterocyclic compounds with significant bioactivities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- lies in its specific structure and the presence of the chloroethenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
20583-44-2 |
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Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-(2-chloroethenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-6H |
InChI Key |
MQDUGZKSWGCSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCl |
Origin of Product |
United States |
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